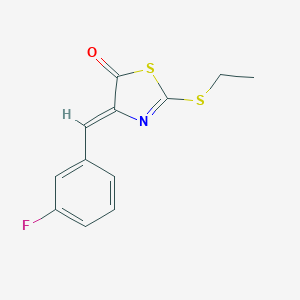![molecular formula C28H28N2O B307678 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole](/img/structure/B307678.png)
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole, also known as MMPI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMPI belongs to the class of indole derivatives and has shown promising results in various fields of research, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and angiogenesis. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has also been shown to induce apoptosis, a process by which damaged or abnormal cells are eliminated from the body.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole can affect various biochemical and physiological processes in the body. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has also been shown to affect the expression of various genes that are involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole in lab experiments is its high potency and specificity. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has been shown to have a low toxicity profile, making it a safe compound to use in research. However, one of the limitations of using 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole. One area of focus is the development of more efficient synthesis methods for 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole, which can help to reduce the cost and time required for its production. Another area of focus is the identification of new potential applications for 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole, such as in the treatment of other neurological disorders or in the development of new anti-cancer therapies. Finally, further studies are needed to fully understand the mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole and its effects on various biochemical and physiological processes in the body.
Synthesemethoden
The synthesis of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole involves the condensation of 2-methyl-1H-indole-3-carboxaldehyde with 2-propoxybenzyl bromide, followed by a palladium-catalyzed coupling reaction with 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. The final product is obtained through a Suzuki-Miyaura cross-coupling reaction with 3-bromo-2-methyl-1H-indole.
Wissenschaftliche Forschungsanwendungen
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has been extensively studied for its potential applications in cancer research. Studies have shown that 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has anti-proliferative effects on a wide range of cancer cells, including breast, lung, and prostate cancer. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has also been shown to inhibit angiogenesis, a process that is crucial for the growth and spread of cancer cells.
In addition to cancer research, 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has also shown potential in treating neurological disorders such as Alzheimer's disease. Studies have shown that 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole can inhibit the aggregation of beta-amyloid peptides, which are believed to play a key role in the development of Alzheimer's disease.
Eigenschaften
Produktname |
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole |
|---|---|
Molekularformel |
C28H28N2O |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-(2-propoxyphenyl)methyl]-1H-indole |
InChI |
InChI=1S/C28H28N2O/c1-4-17-31-25-16-10-7-13-22(25)28(26-18(2)29-23-14-8-5-11-20(23)26)27-19(3)30-24-15-9-6-12-21(24)27/h5-16,28-30H,4,17H2,1-3H3 |
InChI-Schlüssel |
CVKJWAYGKAAGMB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(6-Bromo-1,3-benzodioxol-5-yl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307595.png)
![1-[6-(2-butoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B307596.png)
![3-(Propylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307598.png)
![7-Benzoyl-6-(2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307602.png)
![3-(Ethylthio)-6-(3-methylthien-2-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307603.png)
![7-Acetyl-3-(allylsulfanyl)-6-(4-ethoxy-3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307604.png)
![7-butyryl-6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307605.png)
![6-(1,3-Benzodioxol-5-yl)-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307606.png)

![7-Acetyl-3-(allylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307608.png)
![1-[7-Butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl ethyl ether](/img/structure/B307610.png)
![7-Butyryl-3-(methylsulfanyl)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307611.png)
![4-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B307612.png)
![[6-(3,4-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307617.png)